1-Methylguanosine (m1G) is a modified nucleoside found in transfer RNA (tRNA) molecules across various organisms, including bacteria, eukaryotes, and archaea. [, ] It is a derivative of guanosine, where a methyl group is attached to the N1 atom of the guanine base. [, ] m1G is primarily located adjacent to the 3' end of the anticodon (position 37) in tRNAs that read codons starting with C, except for those that read CAN codons. [, ] This modification plays a critical role in tRNA function, impacting translation fidelity, decoding efficiency, and reading frame maintenance. [, , , ]
1-Methylguanosine is classified as a purine nucleoside, which consists of a purine base (guanine) linked to a ribose sugar. It is categorized under secondary metabolites, which are not essential for survival but may play roles in cellular signaling and defense mechanisms. This compound has been detected in various food sources, including poultry, domestic pigs, and milk, suggesting its potential as a biomarker for dietary intake .
The synthesis of 1-methylguanosine occurs naturally through enzymatic methylation processes. Key enzymes involved in this process include:
The enzymatic reaction typically requires specific conditions:
The molecular formula of 1-methylguanosine is , with an average molecular weight of approximately 297.27 g/mol. The structure consists of:
The structural representation can be described using its IUPAC name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purin-6-one. The configuration includes multiple functional groups that contribute to its biochemical properties .
1-Methylguanosine participates in several chemical reactions:
The reactions involving 1-methylguanosine often occur under physiological conditions and may involve:
The mechanism by which 1-methylguanosine exerts its effects primarily revolves around its incorporation into RNA molecules. When incorporated into tRNA or mRNA:
Studies have shown that the presence of 1-methylguanosine in mRNA can slow down amino acid addition during translation elongation, indicating its role in regulating protein synthesis dynamics .
The physical and chemical properties of 1-methylguanosine include:
Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to analyze and quantify 1-methylguanosine in biological samples .
1-Methylguanosine has several scientific applications:
1-Methylguanosine (systematically named as 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one) represents a fundamental post-transcriptional modification of ribonucleic acids. This modified nucleoside occurs when a methyl group is covalently attached to the nitrogen atom at position 1 of the guanine base within RNA molecules. As an integral component of the epitranscriptome, 1-Methylguanosine participates in sophisticated regulatory mechanisms governing RNA metabolism, protein synthesis fidelity, and cellular homeostasis across diverse biological systems. Its structural and functional characteristics distinguish it from other guanosine modifications including the more extensively studied N7-methylguanosine (m7G), positioning 1-Methylguanosine as a critical subject for understanding RNA-mediated biological regulation.
1-Methylguanosine (chemical formula: C₁₁H₁₅N₅O₅) has a molecular weight of 297.27 g/mol and appears as a white crystalline solid that is soluble in aqueous solutions [4] [7]. The methyl group substitution occurs specifically at the N1 position of the purine ring, resulting in a permanent positive charge (+1) on the guanine base. This methylation event fundamentally alters the electronic properties and hydrogen bonding capacity compared to unmodified guanosine. The methyl group occupies the space normally involved in Watson-Crick base pairing, creating a steric barrier that prevents canonical pairing with cytidine. This structural perturbation profoundly impacts RNA secondary and tertiary structure formation [4] [5].
The ribose moiety maintains the β-D-ribofuranose configuration characteristic of standard ribonucleosides, with hydroxyl groups at the 2', 3', and 5' positions. This sugar configuration remains unaltered by methylation at the nucleobase, preserving the phosphodiester backbone connectivity in RNA polymers. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the methyl protons (approximately δ 3.6-4.0 ppm) and the proton at carbon 8 of the guanine ring, which experiences deshielding due to the adjacent positive charge [5] [7].
Table 1: Fundamental Physicochemical Properties of 1-Methylguanosine
Property | Value/Description |
---|---|
Systematic Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
Chemical Formula | C₁₁H₁₅N₅O₅ |
Molecular Weight | 297.27 g/mol |
CAS Registry Number | 2140-65-0 |
Solubility | Water-soluble |
Melting Point | Not characterized (decomposition upon heating) |
Tautomeric Forms | Predominantly exists as 6-oxo tautomer |
Charge at Physiological pH | +1 (on purine ring) |
The positive charge on the imidazole ring creates an electrostatic microenvironment that facilitates specific interactions with negatively charged phosphate groups in RNA backbones and with recognition domains of RNA-binding proteins. The methyl group itself provides a hydrophobic surface patch that contributes to specific molecular recognition events within ribonucleoprotein complexes [4] [5]. These distinctive physicochemical characteristics underpin the biological functionality of 1-Methylguanosine across diverse RNA contexts.
The discovery of 1-Methylguanosine emerged during the pioneering era of RNA biochemistry in the mid-20th century. Initial characterization occurred in 1966 when researchers isolated this modified nucleoside from hydrolyzed yeast phenylalanine transfer RNA (tRNAᴾʰᵉ) [4]. This discovery positioned 1-Methylguanosine among the earliest identified post-transcriptional RNA modifications, predating the characterization of more extensively studied modifications such as N6-methyladenosine. Early investigations focused primarily on its occurrence in tRNA species across diverse organisms, revealing its presence in bacteria, archaea, and eukaryotes [4] [5].
A significant research milestone emerged in 1989 when Björk and colleagues established the functional importance of 1-Methylguanosine in translational fidelity. Their seminal Science publication demonstrated that 1-Methylguanosine at position 37 (1-Methylguanosine-37) in tRNA prevents +1 ribosomal frameshifting during protein synthesis, particularly at codons beginning with cytidine (C). This study provided the first mechanistic link between this modification and biological function, highlighting its essential role in maintaining the reading frame during translation [4].
The cataloging of RNA modifications advanced substantially with the establishment of the RNA Modification Database in the early 2000s, which systematically documented 1-Methylguanosine and its distribution across RNA molecules. By 2011, this database had identified 1-Methylguanosine in 264 distinct tRNA sequences spanning bacteria, archaea, and eukaryotes, with specific positional preferences including position 9, 14, 22, and 37 [4]. This comprehensive resource enabled comparative analyses across species and RNA classes, revealing evolutionary conservation patterns that suggested fundamental functional importance.
Table 2: Historical Research Milestones in 1-Methylguanosine Characterization
Year | Milestone Achievement | Significance |
---|---|---|
1966 | First isolation from yeast tRNAᴾʰᵉ | Initial structural characterization of modified nucleoside |
1975 | Identification in mammalian tRNA | Demonstrated evolutionary conservation |
1989 | Frameshift prevention mechanism established | Elucidated biological function in translation fidelity |
1995 | Bacterial knockout studies showing reduced cell viability | Confirmed essentiality in prokaryotes |
2003 | Identification of TrmD methyltransferase in bacteria | Discovery of primary biosynthetic enzyme |
2011 | Comprehensive documentation in RNA Modification Database | Systematized occurrence across 264 tRNAs |
2019 | Arabidopsis thaliana studies demonstrating developmental defects | Established importance in plant physiology |
2022 | tRNA methylation resolution at cellular viability limits | Linked modification to stress response mechanisms |
Contemporary research has progressively shifted toward understanding the enzymatic machinery responsible for 1-Methylguanosine biosynthesis, its structural consequences in various RNA contexts, and its implications in human disease pathogenesis. The development of advanced mass spectrometry techniques and next-generation sequencing approaches for mapping modification sites has accelerated these investigations, enabling base-resolution analyses of 1-Methylguanosine distribution in transcriptomes [4] [5] [9].
1-Methylguanosine occupies functionally critical positions in transfer RNA molecules, where it serves as a key determinant of structural integrity, thermodynamic stability, and decoding accuracy. The most extensively characterized and functionally significant location occurs at position 37 (1-Methylguanosine-37) in the anticodon loop, immediately adjacent to the anticodon nucleotides (positions 34-36). This position exhibits exceptional phylogenetic conservation, appearing in virtually all tRNAs that decode codons beginning with cytidine (C), with the notable exception of those reading CAN codons [4] [5]. The positive charge introduced by N1-methylation creates a stabilizing electrostatic interaction with the phosphate backbone that prevents tRNA unfolding and maintains the proper architecture of the anticodon loop. This structural maintenance is indispensable for maintaining codon-anticodon pairing geometry during ribosomal translocation [4].
The functional necessity of 1-Methylguanosine-37 extends beyond structural considerations to direct involvement in translational fidelity. Biochemical and genetic studies demonstrate that loss of 1-Methylguanosine-37 modification induces +1 frameshifting errors during translation, particularly at C-starting codons. The modification achieves this through two complementary mechanisms: steric hindrance that prevents incorrect nucleotide flipping, and electrostatic stabilization of the anticodon loop that maintains proper codon alignment within the ribosomal decoding center. Cells lacking this modification exhibit global reduction in protein synthesis efficiency and diminished cell viability due to accumulation of aberrant proteins [4] [5].
In mitochondrial transfer RNAs, 1-Methylguanosine displays distinct positional preferences, appearing predominantly at position 9 where it participates in stabilizing the D-stem through tertiary interactions. Fourteen of the twenty-two mitochondrial tRNAs encoded in human mitochondria bear 1-Methylguanosine modification when they contain an adenosine residue at position 9 [4] [6]. This mitochondrial-specific distribution pattern underscores the specialized functional requirements of the organellar translation machinery.
Beyond transfer RNA, 1-Methylguanosine modifications also occur in ribosomal RNA and messenger RNA, though with lower abundance and distinct functional implications. In ribosomal RNA, 1-Methylguanosine contributes to ribosome biogenesis and fine-tuning of translational efficiency. Messenger RNA 1-Methylguanosine modifications remain less comprehensively characterized but appear dynamically regulated under cellular stress conditions, suggesting potential regulatory functions in mRNA metabolism [5] [9].
The biological significance of 1-Methylguanosine extends to clinical contexts through its excretion profile. As a product of RNA catabolism, modified nucleosides including 1-Methylguanosine are excreted in urine without being reutilized for RNA synthesis. Elevated urinary levels of 1-Methylguanosine correlate with several pathological conditions, particularly malignancies including breast cancer, lung cancer, leukemia, ovarian cancer, and renal cell carcinoma. These elevated levels often associate with tumor stage and progression, suggesting potential utility as non-invasive biomarkers for disease monitoring [4] [7]. This clinical correlation underscores the connection between RNA modification dynamics and human pathophysiology, positioning 1-Methylguanosine at the intersection of molecular biology and clinical science.
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